アルレスタチン
概要
説明
科学的研究の応用
Alrestatin has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetic complications . Its ability to inhibit aldose reductase makes it a promising candidate for preventing or mitigating diabetic neuropathy and other related conditions. Additionally, alrestatin has been explored for its potential use in other areas of medicine and biology, including its effects on other metabolic pathways and its potential as a research tool for studying enzyme inhibition .
作用機序
アルレスタチンの主な作用機序は、酵素アルドース還元酵素の阻害です . アルレスタチンは、酵素の活性部位に結合することにより、グルコースからソルビトールへの変換を防ぎます。このプロセスは、糖尿病合併症の発症に関与しています。 この阻害は、組織内でのソルビトールの蓄積を減らすのに役立ち、それにより糖尿病に関連する悪影響を軽減します .
類似の化合物との比較
アルレスタチンは、トルレスタチンなどの他のアルドース還元酵素阻害剤と構造的に関連しています . 両方の化合物は同様の作用機序を共有していますが、アルレスタチンは最初に合成され、経口バイオアベイラビリティについて試験されました . その他の類似の化合物には、エパルレスタチンとゾポルレスタチンがあり、これらもアルドース還元酵素を阻害しますが、薬物動態や臨床的有効性において異なる場合があります .
Safety and Hazards
生化学分析
Biochemical Properties
Alrestatin plays a crucial role in inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. This inhibition is significant in preventing the accumulation of sorbitol, which can lead to cellular damage in diabetic patients . Alrestatin interacts with the active site of aldose reductase, forming a stable complex that prevents the enzyme from catalyzing its substrate . The binding of Alrestatin to aldose reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
Alrestatin has profound effects on various cell types, particularly those susceptible to diabetic complications. By inhibiting aldose reductase, Alrestatin reduces the intracellular accumulation of sorbitol, thereby preventing osmotic stress and cellular damage . This inhibition also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, Alrestatin has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways .
Molecular Mechanism
The molecular mechanism of Alrestatin involves its binding to the active site of aldose reductase, where it forms a stable inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing the reduction of glucose to sorbitol, thereby reducing the accumulation of sorbitol within cells . Alrestatin’s inhibition of aldose reductase is characterized by its high affinity and specificity for the enzyme, which is facilitated by hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alrestatin have been observed to change over time. The stability of Alrestatin and its degradation products have been studied extensively, revealing that the compound remains stable under physiological conditions for extended periods . Long-term studies have shown that Alrestatin maintains its inhibitory effects on aldose reductase, preventing the accumulation of sorbitol and subsequent cellular damage .
Dosage Effects in Animal Models
The effects of Alrestatin vary with different dosages in animal models. At therapeutic doses, Alrestatin effectively inhibits aldose reductase and prevents diabetic complications without causing significant adverse effects . At higher doses, Alrestatin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of Alrestatin to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Alrestatin is involved in metabolic pathways related to the polyol pathway, where it inhibits aldose reductase and prevents the conversion of glucose to sorbitol . This inhibition reduces the flux through the polyol pathway, thereby decreasing the levels of sorbitol and its associated metabolites . Alrestatin also interacts with cofactors such as NADPH, which is required for the enzymatic activity of aldose reductase .
Transport and Distribution
Within cells and tissues, Alrestatin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within target cells . Alrestatin’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes . These factors determine its accumulation in specific tissues, particularly those affected by diabetic complications.
Subcellular Localization
Alrestatin’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on aldose reductase . The compound’s activity is influenced by its ability to access the active site of the enzyme, which is facilitated by its physicochemical properties and interactions with cellular components . Alrestatin’s localization and activity are also modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments.
準備方法
アルレスタチンは、ナフタレン無水物とグリシンとの反応により合成することができます . この反応は、重要な中間体の生成を伴い、その後さらに処理されて最終生成物が得られます。合成経路は比較的単純で、標準的な有機合成技術が用いられます。
化学反応の分析
アルレスタチンは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: アルレスタチンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: また、還元されて、さまざまな還元形態を生じさせることができます。
置換: アルレスタチンは、置換反応を起こすことができ、その官能基の1つ以上が他の基に置き換えられます。
これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応に用いられるさまざまな求核剤などがあります。これらの反応から生成される主要な生成物は、用いられる特定の条件と試薬によって異なります。
科学研究への応用
アルレスタチンは、特に糖尿病合併症の治療における潜在的な治療用途について、広く研究されてきました . アルドース還元酵素を阻害する能力から、アルレスタチンは糖尿病性神経障害やその他の関連疾患の予防または軽減のための有望な候補物質となっています。 さらに、アルレスタチンは、他の代謝経路に対する影響や、酵素阻害を研究するための研究ツールとしての可能性など、医学や生物学の他の分野における潜在的な用途について研究されています .
類似化合物との比較
Alrestatin is structurally related to other aldose reductase inhibitors, such as tolrestat . While both compounds share a similar mechanism of action, alrestatin was the first to be synthesized and tested for oral bioavailability . Other similar compounds include epalrestat and zopolrestat, which also inhibit aldose reductase but may differ in their pharmacokinetic properties and clinical efficacy .
特性
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCIFQCGJIRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045655 | |
Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-04-2 | |
Record name | Alrestatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51411-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alrestatin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alrestatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alrestatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 51411-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alrestatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALRESTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515DHK15LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Alrestatin's primary mechanism of action?
A1: Alrestatin primarily acts by inhibiting aldose reductase (ALR), an enzyme involved in the polyol pathway of glucose metabolism. [, , , , , , , , ] This pathway becomes particularly active under hyperglycemic conditions, leading to the accumulation of sorbitol, a sugar alcohol, within cells. [, , , , ]
Q2: How does Alrestatin's inhibition of aldose reductase affect cellular processes?
A2: By inhibiting aldose reductase, Alrestatin reduces the conversion of glucose to sorbitol. [, , , , , , , , ] Excessive sorbitol accumulation can lead to osmotic stress and oxidative damage within cells, contributing to diabetic complications. [, , , , , ]
Q3: Does Alrestatin preferentially bind to a specific form of aldose reductase?
A3: Research suggests that Alrestatin binds preferentially to the aldose reductase-NADP+ complex, consistent with its non-competitive inhibition pattern. [, ] This complex formation prevents the enzyme from further processing glucose. [, ]
Q4: What role does Tyrosine 48 play in Alrestatin's binding to aldose reductase?
A4: Tyrosine 48 (Tyr48) is crucial for Alrestatin's binding to aldose reductase. [, ] It forms part of a positively charged anion well, along with Asp43, Lys77, and NADP+, that facilitates inhibitor binding. [, ] Studies with Tyr48 mutants showed complete abolition of both Alrestatin binding and enzyme inhibition, highlighting its importance. []
Q5: What is the "Alrestatin double-decker" phenomenon?
A5: In a unique finding, researchers observed the binding of two Alrestatin molecules to a single active site of a mutant human aldose reductase. [] The two molecules stack on top of each other, forming what's termed the "Alrestatin double-decker." []
Q6: What is the significance of the "Alrestatin double-decker" observation?
A6: This "double-decker" binding mode suggests a new specificity determinant for aldose reductase inhibitors. [] The interaction of one Alrestatin molecule with the enzyme's carboxy-terminal loop could be exploited to design inhibitors that differentiate between aldose reductase and similar enzymes. []
Q7: What is the molecular formula and weight of Alrestatin?
A7: Regrettably, the provided research articles do not explicitly state the molecular formula and weight of Alrestatin.
Q8: What is the impact of Alrestatin on arginine-induced hormone secretion in rats?
A11: Alrestatin has been shown to reduce arginine-induced glucagon levels and enhance arginine-stimulated insulin release in anesthetized rats. [] These findings suggest a potential role for Alrestatin in diabetes management. []
Q9: What is the effect of Alrestatin on neutrophil function under hyperglycemic conditions?
A13: Studies indicate that Alrestatin can improve neutrophil-mediated opsonophagocytosis of type III group B Streptococcus (GBS) under hyperglycemic conditions. [] Hyperglycemia typically impairs this process by diverting NADPH away from superoxide production and into the aldose reductase-dependent polyol pathway. [] Alrestatin, by inhibiting aldose reductase, helps restore NADPH availability for superoxide production, thereby enhancing opsonophagocytosis and potentially reducing susceptibility to bacterial infections in diabetic individuals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。